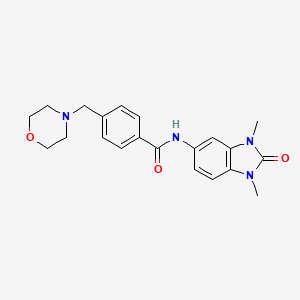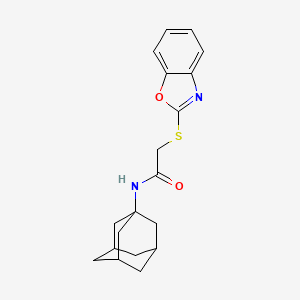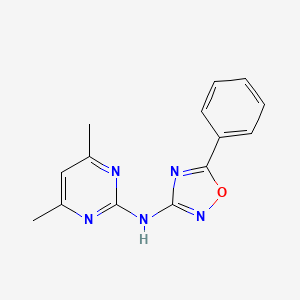![molecular formula C23H25N3O4 B4415998 Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4415998.png)
Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate
Vue d'ensemble
Description
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the pyridine ring and the ester group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules that play critical roles in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{2,5-dioxo-3-[4-(4-pyridinyl)-1-piperidinyl]-1-pyrrolidinyl}benzoate analogs: These compounds have similar structures but may differ in the substitution patterns or functional groups, leading to variations in their properties and activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have different substituents, affecting their chemical and biological behavior.
Piperidine derivatives: These compounds contain the piperidine ring and may exhibit different pharmacological profiles based on their structural modifications.
Propriétés
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(4-pyridin-4-ylpiperidin-1-yl)pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-30-23(29)18-3-5-19(6-4-18)26-21(27)15-20(22(26)28)25-13-9-17(10-14-25)16-7-11-24-12-8-16/h3-8,11-12,17,20H,2,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRSRGXHZNRMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4415922.png)

![N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B4415932.png)

![3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415941.png)
![2-[3-(3,4-Dimethylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4415955.png)
![4-(5-ETHYLTHIOPHEN-2-YL)-6-METHYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE](/img/structure/B4415959.png)
![N~1~-{1-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}-1-BENZENESULFONAMIDE](/img/structure/B4415960.png)
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4415973.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4415975.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4415981.png)

![6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4415996.png)
![1-(4-Ethoxyphenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B4416012.png)
